molecular formula C6H10OS B14629485 1-(Methanesulfinyl)-2-methylbuta-1,3-diene CAS No. 55833-46-0

1-(Methanesulfinyl)-2-methylbuta-1,3-diene

Cat. No.: B14629485
CAS No.: 55833-46-0
M. Wt: 130.21 g/mol
InChI Key: YLTUKYVTKJCOAD-UHFFFAOYSA-N
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Description

1-(Methanesulfinyl)-2-methylbuta-1,3-diene is an organic compound characterized by the presence of a methanesulfinyl group attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the formation of intermediate products . Another method involves the oxidation of thioanisole using sodium metaperiodate in an aqueous medium, followed by extraction and purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using readily available reagents such as hydrogen peroxide or lead tetraacetate. These methods are optimized for high yield and purity, making the compound suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Methanesulfinyl)-2-methylbuta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methanesulfinyl)-2-methylbuta-1,3-diene involves its interaction with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene stands out due to its unique combination of a butadiene backbone and a methanesulfinyl group. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

55833-46-0

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

2-methyl-1-methylsulfinylbuta-1,3-diene

InChI

InChI=1S/C6H10OS/c1-4-6(2)5-8(3)7/h4-5H,1H2,2-3H3

InChI Key

YLTUKYVTKJCOAD-UHFFFAOYSA-N

Canonical SMILES

CC(=CS(=O)C)C=C

Origin of Product

United States

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